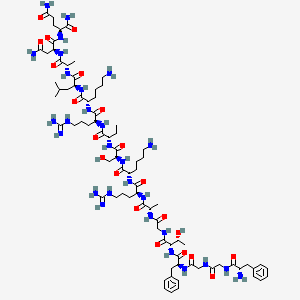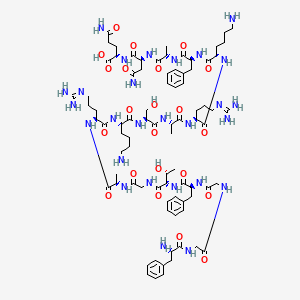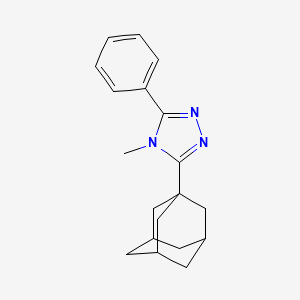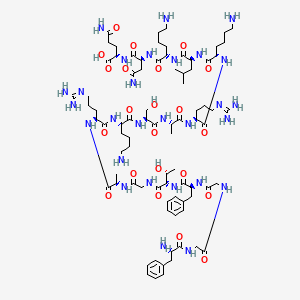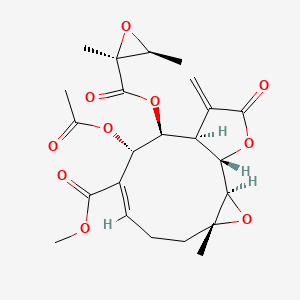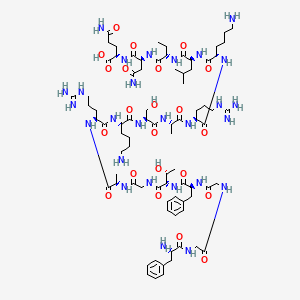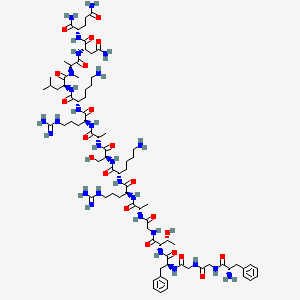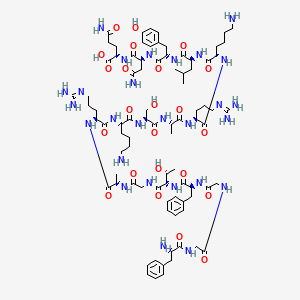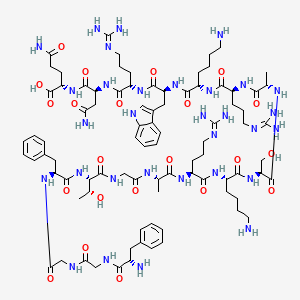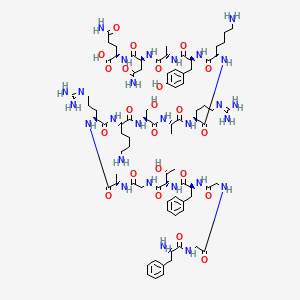![molecular formula C11H14F3NO8 B10848704 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)
4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride.
Hydroxylation and Amination: Hydroxyl groups are introduced through hydroxylation reactions, and the amino group is added via an amination reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Metabolic Studies: Used to study metabolic pathways involving similar compounds.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
作用机制
The mechanism of action of 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of multiple functional groups allows it to engage in various types of chemical interactions, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
- This compound
Uniqueness
- Functional Groups : The combination of hydroxyl, amino, and carboxylic acid groups in a single molecule is unique.
- Trifluoroacetyl Group : The presence of the trifluoroacetyl group imparts distinct chemical properties, such as increased stability and reactivity.
- Pyran Ring : The pyran ring structure contributes to the compound’s rigidity and specific spatial configuration, affecting its interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H14F3NO8 |
|---|---|
分子量 |
345.23 g/mol |
IUPAC 名称 |
4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H14F3NO8/c12-11(13,14)10(22)15-6-3(17)1-5(9(20)21)23-8(6)7(19)4(18)2-16/h1,3-4,6-8,16-19H,2H2,(H,15,22)(H,20,21) |
InChI 键 |
GEGPMWUYMRCINJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(C(C1O)NC(=O)C(F)(F)F)C(C(CO)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


